molecular formula C18H21NO B442697 N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 332108-04-0

N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B442697
CAS No.: 332108-04-0
M. Wt: 267.4g/mol
InChI Key: RQZSKQXLWGINHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic amine derivative based on the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold . This structural class is of significant interest in medicinal chemistry and neuroscience research. Compounds based on the aminotetralin structure are known to exhibit notable activity on monoaminergic systems . Specifically, the 1,2,3,4-tetrahydronaphthalen-1-amine (1-aminotetralin) core is a key pharmacophore investigated for its potential effects as a serotonin and norepinephrine reuptake inhibitor . The structural motif of substituting the tetralin amine with aromatic groups, such as the 4-methoxybenzyl group in this compound, is a common strategy to explore and modulate affinity for various neuroreceptors and transporters. Researchers utilize such compounds as chemical tools to study neurotransmitter systems and their role in physiological processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-16-11-9-14(10-12-16)13-19-18-8-4-6-15-5-2-3-7-17(15)18/h2-3,5,7,9-12,18-19H,4,6,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZSKQXLWGINHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2CCCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389570
Record name N-[(4-Methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332108-04-0
Record name N-[(4-Methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its potential biological activities, particularly in relation to dopamine receptors. This article explores its biological activity through various studies, highlighting its interactions with dopamine receptors, potential therapeutic applications, and related pharmacological properties.

  • Molecular Formula : C₁₈H₂₁NO
  • Molecular Weight : 267.36544 g/mol
  • CAS Number : [specific CAS number not provided in the sources]

Biological Activity Overview

The compound has been studied for its selective activity on dopamine receptors, particularly the D3 receptor. Research has indicated that compounds structurally similar to this compound can act as agonists for the D3 receptor, which is implicated in various neuropsychiatric disorders.

Dopamine Receptor Interaction

  • Selectivity and Agonist Activity :
    • Studies have shown that certain analogs of this compound exhibit high selectivity for the D3 receptor over D2 and D1 receptors. For example, a related compound (ML417) demonstrated potent activation of D3R-mediated signaling pathways while being inactive at other dopamine receptors .
  • Neuroprotective Effects :
    • Compounds targeting the D3 receptor have been noted for their neuroprotective properties against neurodegenerative conditions. In animal models, D3R-preferring agonists have shown efficacy in protecting dopaminergic neurons from degeneration induced by neurotoxins such as MPTP and 6-OHDA .

Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted on various analogs of this compound to optimize its activity at the D3 receptor while minimizing unwanted side effects associated with D2 receptor activation. The following table summarizes key findings from these studies:

Compound IDD3R Agonist Activity (EC₅₀ nM)D2R Activity (EC₅₀ nM)Comments
1710 ± 150InactiveHigh selectivity for D3R
2278 ± 62InactiveModerate potency
398 ± 21>100,000Very high selectivity
42600 ± 550InactiveLower potency
51000 ± 275InactiveModerate selectivity

These findings indicate that modifications on the phenyl groups significantly influence the agonist activity at the D3 receptor while maintaining low activity at the D2 receptor.

Therapeutic Implications

The unique selectivity of this compound and its analogs makes them potential candidates for treating conditions such as Parkinson's disease and other neuropsychiatric disorders. The ability to selectively activate the D3 receptor may reduce the risk of side effects commonly associated with non-selective dopaminergic treatments.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Table 1: Substituent-Based Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Yield Key Features Reference ID
Target Compound 4-Methoxybenzyl C₁₈H₂₁NO 267.37 61% Methoxy group enhances lipophilicity
trans-4-Cyclohexyl-N,N-dimethyl-... (5l) Cyclohexyl, dimethylamine C₁₈H₂₇N 257.42 71% Higher melting point (137–139°C)
N-(2,5-Dimethoxybenzyl)-... (CAS 356092-88-1) 2,5-Dimethoxybenzyl C₁₉H₂₃NO₂ 297.40 N/A Discontinued due to unknown issues
(1RS,4SR)-4-(4-Chlorophenyl)-N-methyl-... 4-Chlorophenyl, methylamine C₁₇H₁₈ClN 271.79 N/A Chlorine increases electronegativity

Key Observations :

  • Methoxy Position : The target compound’s 4-methoxy group likely offers balanced electronic effects compared to 2,5-dimethoxy analogs (e.g., CAS 356092-88-1), which may suffer from steric hindrance .
  • Halogen vs.

Pharmacological Analogues with Reported Bioactivity

Table 2: Bioactivity Comparison
Compound Name Target Receptor Bioactivity (Ki/EC₅₀) Selectivity Notes Reference ID
4-(2-Diphenyl)-N-(tetrahydronaphthalen-1-yl)... 5-HT₇ Ki = 0.13–1.1 nM >100-fold selectivity over 5-HT₁A/D₂
(S)-N-(8-(4-Methylpiperazin-1-yl)-... (43) Undisclosed kinase HRMS: 466.29871 95.5% HPLC purity
Target Compound Unknown N/A Hypothesized 5-HT₇/D₂ activity*

Key Observations :

  • 5-HT₇ Agonists: Piperazine-linked analogs (e.g., compounds 19, 21) demonstrate nanomolar affinity for 5-HT₇ receptors, suggesting the target compound’s benzylamine core may share similar binding motifs .
  • Synthetic Challenges : The target compound’s 61% yield surpasses spirocyclic derivatives (e.g., compound 4 in , .3% yield), indicating superior synthetic accessibility .

Physicochemical and Analytical Data

Table 3: Spectroscopic and Purity Comparisons
Compound Name HPLC Purity HRMS Data (Observed vs. Calculated) Melting Point/Physical Form Reference ID
Target Compound N/A N/A Brown oil
trans-4-(Biphenyl-3-yl)-N,N-dimethyl-... (5n) N/A N/A Colorless oil
(S)-4-(4-Fluorophenyl)-... (43) 95.5% 466.29871 vs. 466.29818 White solid

Key Observations :

  • Physical Form : The target compound’s oily state contrasts with crystalline derivatives (e.g., 5l, mp 137–139°C), impacting formulation stability .
  • Purity : Piperazine-based amides (e.g., compound 53 in ) achieve >99% HPLC purity, suggesting stricter quality control for clinical candidates .

Preparation Methods

Imine Formation

A mixture of 1,2,3,4-tetrahydronaphthalen-1-amine (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv) is refluxed in toluene with catalytic p-toluenesulfonic acid (PTSA, 0.05 equiv) under azeotropic water removal using a Dean-Stark apparatus. The reaction typically completes within 10–12 hours, yielding the Schiff base intermediate.

Hydrogenation of the Imine

The imine is reduced using hydrogen gas (1–3 atm) in the presence of 10% palladium on carbon (Pd/C, 5–10 wt%) in ethyl acetate at 35–40°C. After 12 hours, filtration and solvent evaporation afford the crude secondary amine. Purification via crystallization from ethyl acetate yields the target compound with >95% purity.

Key Data:

ParameterValue
Yield75–85%
Purity (HPLC)>95%
Reaction Time22–24 hours (combined steps)

Alkylation of 1,2,3,4-Tetrahydronaphthalen-1-Amine with 4-Methoxybenzyl Halides

Nucleophilic alkylation provides an alternative pathway, particularly useful for large-scale synthesis:

Reaction Conditions

1,2,3,4-Tetrahydronaphthalen-1-amine (1.0 equiv) is treated with 4-methoxybenzyl chloride (1.2 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF) using diisopropylethylamine (DIPEA, 2.0 equiv) as a base. The reaction proceeds at room temperature for 6–8 hours.

Workup and Isolation

The mixture is washed with brine and 10% sodium carbonate solution to remove excess reagents. Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, while recrystallization from isopropyl alcohol enhances purity.

Key Data:

ParameterValue
Yield60–70%
Purity (HPLC)90–93%
Solvent SystemHexane:Ethyl Acetate (3:1)

Catalytic Asymmetric Synthesis for Enantiomerically Pure Product

For applications requiring chiral purity, asymmetric hydrogenation or resolution techniques are employed:

Chiral Auxiliary-Mediated Synthesis

A modified reductive amination uses (S)-(-)-α-methylbenzylamine as a chiral auxiliary. The tetralin amine and 4-methoxybenzaldehyde form a diastereomeric imine, which is hydrogenated to yield enantiomerically enriched product. Diastereomeric salts are separated via crystallization with PTSA, achieving >99% enantiomeric excess (ee).

Enzymatic Resolution

Lipase B-catalyzed kinetic resolution of racemic this compound in isopropyl ether selectively acetylates one enantiomer. Hydrolysis of the acetylated product yields the desired (R)- or (S)-isomer with 78–85% ee, though this method is less favored for industrial-scale production.

Key Data:

ParameterValue
Enantiomeric Excess99% (auxiliary method)
Yield (Resolution)40–50% per cycle

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Reductive amination offers superior yields (75–85%) and simpler workup compared to alkylation (60–70%). However, alkylation avoids hydrogenation equipment, making it preferable for small-scale labs.

Stereochemical Control

Industrial-Scale Adaptations

Process Optimization

Continuous flow systems enhance reductive amination by improving heat transfer and reducing reaction times. For alkylation, solvent recovery systems (e.g., DCM distillation) reduce waste and costs.

Crystallization Protocols

Isolation as the hydrochloride salt improves purity:

  • Solvent System: Ethyl acetate/IPA (3:1)

  • Crystallization Yield: 85–90%

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (C=C aromatic), 1246 cm⁻¹ (C-O methoxy).

  • ¹H NMR (CDCl₃): δ 7.27–7.42 (m, aromatic), 3.81 (s, OCH₃), 3.65 (q, N-CH₂).

Chiral Purity Assessment

HPLC with chiral columns (Chiralpak AD-H) confirms enantiomeric ratios .

Q & A

Basic: What are the optimal synthetic routes for N-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine?

Methodological Answer:
The synthesis typically involves reductive amination or nucleophilic substitution. A stepwise approach includes:

Intermediate Preparation : React 1,2,3,4-tetrahydronaphthalen-1-amine with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.

Purification : Use column chromatography (hexane:ethyl acetate gradients) to isolate the product, followed by recrystallization in ethanol for higher purity .

Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR and HRMS. For example, expect aromatic proton signals at δ 6.8–7.2 ppm and methoxy protons at δ 3.7–3.8 ppm .

Advanced: How can enantioselective synthesis be achieved for stereoisomers of this compound?

Methodological Answer:
Enantioselective synthesis requires chiral auxiliaries or catalysts:

  • Chiral Sulfinyl Groups : Use tert-butanesulfinyl imine intermediates to induce asymmetry during reductive amination (e.g., (SS)-6a in , achieving >99% ee) .
  • Catalytic Asymmetric Hydrogenation : Employ palladium catalysts with chiral ligands (e.g., BINAP) for stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 90:10) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Assign methoxyphenyl (δ ~3.8 ppm, singlet) and tetrahydronaphthalenyl protons (δ ~1.5–2.8 ppm, multiplet) .
  • HPLC-Purity Analysis : Use a C18 column with MeOH:H₂O (70:30) mobile phase; retention time ~12–15 minutes .
  • Melting Point Determination : Expected range 120–140°C (if crystalline) .

Advanced: How can researchers resolve contradictions in pharmacological data (e.g., receptor selectivity vs. off-target effects)?

Methodological Answer:
Address discrepancies via:

Radioligand Binding Assays : Test affinity for 5-HT₇, D₂, and 5-HT₁ₐ receptors using transfected HEK-293 cells. Compare IC₅₀ values (e.g., Ki < 1 nM for 5-HT₇ vs. Ki > 300 nM for D₂) .

Metabolite Profiling : Identify N-dealkylation products via LC-MS to assess if metabolites contribute to off-target effects .

In Vivo Validation : Administer intraperitoneally in mice and correlate brain/plasma concentrations with behavioral assays .

Basic: How does the 4-methoxyphenyl group influence solubility and logD?

Methodological Answer:
The methoxy group enhances hydrophilicity:

  • logD Prediction : Use software like MarvinSketch. For similar compounds, logD at pH 7.4 ranges 1.3–2.7 .
  • Experimental logD : Shake-flask method (octanol/water partition). Adjust pH to 7.4 and measure via UV-Vis .

Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted derivatives?

Methodological Answer:
Optimize physicochemical properties:

  • Lipophilicity : Target logP 2–3 (e.g., N-alkylation to reduce polarity) .
  • Molecular Weight : Keep <450 Da (current compound: ~311 Da).
  • P-Glycoprotein Efflux Avoidance : Replace basic amines with neutral groups (e.g., cyclopropanamine in ) .

Basic: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications : Vary substituents on the tetrahydronaphthalenyl ring (e.g., halogenation at position 4) .

Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions with 5-HT₇ receptors .

Biological Testing : Measure IC₅₀ in cell-based cAMP assays for 5-HT₇ agonism/antagonism .

Advanced: How can molecular modeling predict binding modes to therapeutic targets?

Methodological Answer:

Homology Modeling : Build 5-HT₇ receptor models using Swiss-Model (template: PDB 6A93).

Docking Studies : Use Glide (Schrödinger) to simulate ligand-receptor interactions. Focus on hydrogen bonds with Ser5.42 and π-π stacking with Phe6.51 .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability .

Basic: What are common impurities during synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts : Unreacted 4-methoxybenzyl chloride or over-alkylated derivatives.
  • Control Methods :
    • In-Process Monitoring : TLC (silica gel, hexane:EtOAc 3:1).
    • Final Purification : Preparative HPLC with a C18 column (MeOH:H₂O 75:25) .

Advanced: How to address discrepancies in in vitro vs. in vivo efficacy data?

Methodological Answer:

Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) .

BBB Penetration : Use in situ perfusion to quantify brain uptake (e.g., KinK_{in} > 0.1 mL/g·min indicates good penetration) .

Metabolite Identification : LC-MS/MS to detect active/inactive metabolites affecting in vivo results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.